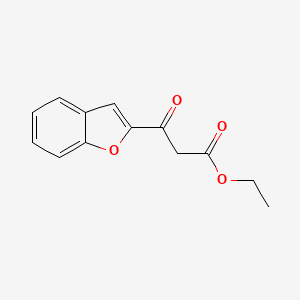

Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate

Description

Historical Context and Significance of β-Keto Ester Architectures

β-Keto esters are characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement imparts versatile reactivity, making them invaluable building blocks in organic synthesis. fiveable.me Historically, the chemistry of β-keto esters, such as acetoacetates and malonates, has been fundamental to the formation of a wide array of organic molecules. nih.gov They serve as key intermediates in the synthesis of more complex compounds due to their capacity to undergo various reactions. researchgate.netgoogle.com The acidity of the α-protons allows for facile alkylation, while the ketone and ester functionalities can be manipulated to create diverse molecular frameworks. fiveable.me The development of palladium-catalyzed reactions of their allylic esters has further expanded the utility of β-keto esters, introducing novel synthetic methodologies. nih.gov

Importance of the Benzofuran (B130515) Scaffold in Chemical Research

The benzofuran scaffold, a heterocyclic compound, is a prevalent structural motif in numerous natural products and synthetic molecules with a wide range of biological activities. nih.govresearchgate.net Derivatives of benzofuran have been shown to possess antimicrobial, anti-inflammatory, and antitumor properties, among others. nih.govtaylorandfrancis.com This has made the benzofuran ring system a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netuq.edu.au The diverse pharmacological profiles of benzofuran derivatives continue to drive extensive research into their synthesis and application. nih.govnih.gov

Emergence of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate as a Research Target

This compound combines the reactive potential of the β-keto ester with the biologically significant benzofuran core. This amalgamation of functionalities makes it a valuable intermediate for the synthesis of more complex benzofuran-containing molecules. Research into this specific compound is often aimed at leveraging its dual reactivity to construct novel chemical entities with potential therapeutic applications. The presence of both the benzofuran nucleus and the β-keto ester moiety allows for a variety of chemical transformations, making it a versatile tool for medicinal chemists.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to explore its synthetic utility. This includes investigating its reactivity in various chemical reactions to generate novel and diverse molecular structures. A key goal is the development of efficient synthetic routes to complex molecules that incorporate the benzofuran scaffold, with an eye toward discovering new compounds with potential biological activity. Studies may focus on its use in cyclization reactions to form new heterocyclic systems or as a precursor for the synthesis of substituted benzofurans.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| CAS Number | 78917-44-9 |

| Boiling Point | 187 °C (at 12 Torr) chemicalbook.com |

| Density | 1.216 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| pKa | 9.29 ± 0.46 (Predicted) chemicalbook.com |

| Storage Temperature | 2-8°C chemicalbook.com |

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSJYHCDGBZOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509587 | |

| Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78917-44-9 | |

| Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Benzofuran 2 Yl 3 Oxopropanoate

Classical Condensation Approaches for Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate Synthesis

The quintessential method for synthesizing β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com For the target molecule, this is typically achieved through a "crossed" or mixed Claisen condensation. This reaction involves the acylation of an enolizable ester, such as ethyl acetate (B1210297), with a non-enolizable ester, ethyl benzofuran-2-carboxylate. The latter lacks α-protons and thus can only act as the electrophile, preventing self-condensation and simplifying the product mixture.

The efficiency of the Claisen condensation is highly dependent on carefully controlled reaction parameters. Key variables include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and base. A stoichiometric amount of base, rather than a catalytic amount, is crucial. wikipedia.org This is because the final step, the deprotonation of the product β-keto ester (pKa ≈ 11), is highly favorable and drives the otherwise endergonic reaction to completion. wikipedia.orgmasterorganicchemistry.com An acidic workup is required in the final step to neutralize the resulting enolate and isolate the desired product. wikipedia.org

The selection of an appropriate solvent is critical to ensure solubility of the reactants and the alkoxide base. Typically, the alcohol corresponding to the ester's alkoxy group (e.g., ethanol (B145695) for ethyl esters) is used to prevent transesterification side reactions.

Table 1: Illustrative Optimization of Reaction Conditions for Crossed Claisen Condensation

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium Ethoxide (1.1) | Ethanol | 25 | 12 | 65 |

| 2 | Sodium Ethoxide (1.1) | Ethanol | 78 (Reflux) | 4 | 80 |

| 3 | Sodium Hydride (1.1) | THF | 66 (Reflux) | 6 | 85 |

| 4 | Sodium Ethoxide (0.2) | Ethanol | 78 (Reflux) | 4 | <10 |

This table presents hypothetical data based on established principles of the Claisen condensation to illustrate the impact of reaction parameters on product yield.

The choice of base is a defining factor in the success of the Claisen condensation. The base must be strong enough to deprotonate the ester (pKa ≈ 25) but should not interfere with the reaction through competing nucleophilic substitution at the ester carbonyl. wikipedia.org

For this reason, the conjugate sodium alkoxide of the alcohol formed during the reaction (e.g., sodium ethoxide) is a common choice, as the regenerated alkoxide is not a foreign species in the reaction mixture. wikipedia.org Sodium hydride (NaH), a non-nucleophilic strong base, is also highly effective, reacting with the trace alcohol in the ester or added alcohol to form the sodium alkoxide in situ, with the evolution of hydrogen gas driving the reaction forward.

For mixed Claisen condensations where both esters are potentially enolizable, stronger, non-nucleophilic, and sterically hindered bases like lithium diisopropylamide (LDA) can be employed. wikipedia.org LDA allows for the pre-formation of a specific enolate at low temperatures before the addition of the second ester, providing greater control over the reaction outcome. wikipedia.org

Table 2: Comparison of Common Bases for the Synthesis of this compound

| Base | Type | Typical Solvent | Key Advantages | Potential Issues |

|---|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Nucleophilic Alkoxide | Ethanol | Inexpensive, readily available, simple procedure. | Can lead to self-condensation if both esters are enolizable. |

| Sodium Hydride (NaH) | Non-nucleophilic Hydride | THF, Toluene | Irreversibly deprotonates, drives reaction to completion. | Highly reactive with protic solvents, requires anhydrous conditions. |

This table provides a qualitative comparison based on the known reactivity of these bases in condensation reactions.

Modern Catalytic Strategies for the Preparation of this compound

While classical methods are robust, modern catalytic strategies offer alternative routes that can provide improved efficiency, milder reaction conditions, and broader functional group tolerance.

Palladium catalysis has emerged as a powerful tool for the formation of C-C bonds, including the α-arylation of carbonyl compounds. organic-chemistry.org A plausible modern route to this compound involves the palladium-catalyzed coupling of a benzofuran (B130515) derivative with an ester enolate. For instance, the reaction of 2-bromobenzofuran (B1272952) with the pre-formed enolate of ethyl acetate can furnish the target molecule.

This type of reaction typically employs a Pd(0) source, such as Pd₂(dba)₃, and a sterically demanding phosphine (B1218219) ligand, like PtBu₃, which facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle. nih.govfao.org The use of specific ligands is critical to prevent side reactions such as β-hydride elimination. nih.gov

Table 3: Representative Palladium-Catalyzed α-Arylation Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | PtBu₃ | NaHMDS | Toluene | 100 |

| Pd(OAc)₂ | SPhos | LHMDS | Dioxane | 80 |

This table summarizes typical components used in palladium-catalyzed α-arylation reactions of esters, adaptable for the synthesis of the target compound.

Organocatalysis provides a metal-free alternative for asymmetric synthesis. While a direct organocatalytic Claisen-type condensation is less common, related transformations can be envisioned. For example, asymmetric α-alkylation of β-dicarbonyl compounds has been achieved using phase-transfer catalysis. rsc.org In this approach, a chiral organocatalyst, such as a cinchona alkaloid derivative, facilitates the reaction between an enolate and an electrophile under biphasic conditions. rsc.org A potential, albeit multi-step, strategy could involve the alkylation of a β-keto ester with a suitable 2-(halomethyl)benzofuran derivative in the presence of a chiral phase-transfer catalyst to install the benzofuran moiety.

Furthermore, hydrogen-bonding organocatalysts, like thioureas, have been shown computationally to lower the activation barrier for reactions involving carbonyl compounds, such as the Claisen rearrangement, by stabilizing the transition state. researchgate.net This principle could potentially be extended to catalyze the acylation of enolates, offering a future direction for the synthesis of the target molecule.

Mechanistic Investigations of Key Synthetic Pathways to this compound

Understanding the reaction mechanisms is fundamental to optimizing existing methods and developing new ones.

The mechanism of the base-mediated Claisen condensation is a well-established, multi-step process: wikipedia.orgmasterorganicchemistry.com

Enolate Formation: A strong base (B⁻) removes an acidic α-proton from ethyl acetate, forming a resonance-stabilized enolate nucleophile.

Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of ethyl benzofuran-2-carboxylate, forming a tetrahedral intermediate.

Reformation of Carbonyl: The tetrahedral intermediate collapses, eliminating the ethoxide (⁻OEt) leaving group and forming the β-keto ester product.

Deprotonation: The liberated ethoxide, being a strong base, rapidly and irreversibly deprotonates the newly formed β-keto ester at its highly acidic central carbon (flanked by two carbonyls). This step forms a highly resonance-stabilized enolate and is the thermodynamic driving force for the entire reaction.

Protonation: A final workup with aqueous acid neutralizes the enolate and any remaining base to yield the final product, this compound.

For the palladium-catalyzed α-arylation , a plausible catalytic cycle involves the following steps: organic-chemistry.org

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of 2-bromobenzofuran, forming a benzofuranyl-Pd(II)-bromide complex.

Enolate Coordination/Transmetalation: The ester enolate (e.g., sodium enolate of ethyl acetate) displaces the bromide ligand on the palladium center.

Reductive Elimination: The benzofuranyl group and the enolate α-carbon couple and are eliminated from the palladium coordination sphere. This C-C bond-forming step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Kinetic Studies of Reaction Progress

Kinetic studies are crucial for understanding reaction mechanisms and optimizing conditions. For the Claisen condensation synthesis of this compound, the reaction rate is typically dependent on the concentrations of the starting esters and the base. The rate law can be expressed as:

Rate = k[Ethyl Acetate][Ethyl benzofuran-2-carboxylate][Base]

Monitoring the reaction progress can be achieved by periodically taking aliquots from the reaction mixture and quenching them, followed by analysis using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time.

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound

| Time (min) | [Ethyl Acetate] (M) | [Ethyl benzofuran-2-carboxylate] (M) | [Product] (M) |

| 0 | 1.0 | 1.0 | 0 |

| 10 | 0.85 | 0.85 | 0.15 |

| 20 | 0.72 | 0.72 | 0.28 |

| 30 | 0.61 | 0.61 | 0.39 |

| 60 | 0.40 | 0.40 | 0.60 |

This interactive table presents a simplified model of reaction kinetics, illustrating the consumption of reactants and formation of the product over time.

Identification of Reaction Intermediates

The Claisen condensation mechanism involves several key transient species. numberanalytics.comlibretexts.org The primary reactive intermediate is the enolate of ethyl acetate, formed by the abstraction of an α-proton by the base. byjus.comallen.in This enolate is a potent nucleophile.

The subsequent nucleophilic attack on ethyl benzofuran-2-carboxylate leads to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com This intermediate is unstable and quickly collapses to expel the ethoxide leaving group, reforming the carbonyl bond and yielding the β-keto ester. libretexts.orgopenstax.org In the presence of a stoichiometric amount of base, the product itself is deprotonated to form a new, highly resonance-stabilized enolate. masterorganicchemistry.comopenstax.org This final deprotonation step is often the thermodynamic driving force for the reaction. allen.in

Spectroscopic methods can be employed to detect these intermediates. For instance, in-situ Infrared (IR) spectroscopy can monitor the disappearance of the reactant ester carbonyl stretch and the appearance of the product's β-keto ester carbonyl stretches. Under specific conditions, Nuclear Magnetic Resonance (NMR) spectroscopy might be used to observe the enolate intermediates. wikipedia.org

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgresearchgate.netnih.gov For the synthesis of this compound, several labeling experiments could be designed.

Deuterium (B1214612) Labeling: Using ethyl acetate-d3 (CD₃COOEt) as a starting material would result in the deuterium atoms being incorporated into the α-position of the final product. Detecting the location of the deuterium atoms in the product via NMR or Mass Spectrometry (MS) would confirm that the α-carbon of ethyl acetate is the nucleophile in the carbon-carbon bond-forming step. wikipedia.orgnih.gov

¹³C Labeling: Labeling the carbonyl carbon of ethyl benzofuran-2-carboxylate with ¹³C would allow for tracking this specific carbon atom. Analysis of the product with ¹³C NMR would show the labeled carbon as the ketone carbonyl in the β-keto ester, confirming it as the site of nucleophilic attack.

¹⁸O Labeling: Placing an ¹⁸O label on the ethoxy group of ethyl benzofuran-2-carboxylate would help to verify the fate of the leaving group. Detecting ¹⁸O-labeled ethanol in the reaction mixture would provide strong evidence for the proposed nucleophilic acyl substitution mechanism where the ethoxide is expelled from the tetrahedral intermediate. nih.gov

These studies, by unambiguously determining the origin and final position of specific atoms, provide invaluable insights into the reaction pathway. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. epa.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign methodologies. numberanalytics.com

Solvent-Free Synthesis Approaches

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. epa.gov Solvent-free, or solid-state, reactions offer a compelling alternative. For the Claisen condensation, this can be achieved through mechanochemistry (grinding) or by heating the neat reactants in the presence of a solid base. elsevierpure.comnih.gov

Several studies have demonstrated the feasibility of solvent-free Claisen condensations. acs.orgacs.org For example, heating ethyl phenylacetate (B1230308) with potassium tert-butoxide at 100°C without a solvent has been shown to produce the corresponding β-keto ester in high yield. elsevierpure.comacs.org This approach offers numerous advantages:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal. acs.org

Improved Efficiency: Reactions can sometimes proceed faster and more cleanly than in solution. researchgate.net

Simplified Workup: The product can often be isolated directly from the reaction mixture with minimal purification. acs.org

This methodology could be directly applied to the synthesis of this compound, potentially by heating a mixture of ethyl benzofuran-2-carboxylate, ethyl acetate, and a solid base like potassium tert-butoxide.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a reaction in converting reactant atoms into the desired product. acs.orgwordpress.com It is a central tenet of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

For the Claisen condensation synthesis of this compound from ethyl benzofuran-2-carboxylate and ethyl acetate, the reaction is a condensation, meaning a small molecule (ethanol) is eliminated.

Reaction: Ethyl benzofuran-2-carboxylate + Ethyl Acetate → this compound + Ethanol

Table 2: Atom Economy Calculation

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Ethyl benzofuran-2-carboxylate | C₁₁H₁₀O₃ | 190.19 | Reactant |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reactant |

| This compound | C₁₃H₁₂O₄ | 232.23 | Desired Product |

| Ethanol | C₂H₆O | 46.07 | Byproduct |

This interactive table details the molecular weights used for the atom economy calculation.

Calculation: % Atom Economy = [232.23 / (190.19 + 88.11)] x 100 = 83.4%

An atom economy of 83.4% is relatively high. Addition reactions, which have a theoretical 100% atom economy, are considered ideal in green chemistry. acs.orgacs.org While the Claisen condensation is not an addition reaction, its efficiency can be contrasted with less atom-economical routes, such as those involving protecting groups or multi-step sequences that generate significant stoichiometric waste. acs.org Strategies to further improve waste minimization include using catalytic amounts of base where possible and recycling the ethanol byproduct.

Detailed Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Benzofuran 2 Yl 3 Oxopropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental data for the 1D and 2D NMR analysis of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate could be found. A complete structural elucidation using NMR would typically involve the following techniques:

Predicted ¹H and ¹³C NMR data can be estimated using computational models, but experimental verification is crucial for unambiguous assignment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be necessary to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. Nuclear Overhauser Effect (NOE) difference spectroscopy would provide information about through-space proximity of protons, aiding in the confirmation of the spatial arrangement of the ethyl ester group relative to the benzofuran (B130515) ring. Without experimental spectra, a detailed analysis is not possible.

A full suite of 2D NMR experiments would be required for a definitive structural assignment.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the benzofuran ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the ethyl propanoate chain to the benzofuran core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide further confirmation of spatial relationships between protons.

In the absence of these spectra, a data table of NMR assignments cannot be generated.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

While the exact mass of this compound can be calculated as 232.0736 Da, no experimental HRMS data or fragmentation analysis has been published. nih.gov Such an analysis would confirm the elemental composition and provide insights into the molecule's stability and fragmentation pathways under mass spectrometric conditions. A typical analysis would involve identifying the molecular ion peak and proposing structures for major fragment ions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

No experimental IR or Raman spectra for this compound are available in the searched literature. A vibrational analysis would identify characteristic functional group frequencies. Key expected vibrations would include:

C=O stretching frequencies for the ketone and ester carbonyl groups.

C-O stretching frequencies for the ester and furan (B31954) ether linkages.

Aromatic C=C and C-H stretching and bending modes for the benzofuran ring system.

Without experimental data, a table of vibrational frequencies and their assignments cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no published UV-Vis spectrum for this compound. A UV-Vis analysis would reveal information about the electronic transitions within the molecule, particularly the π-π* transitions associated with the conjugated benzofuran system. The absorption maxima (λmax) would be characteristic of the chromophore.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure of this compound

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. A successful crystallographic analysis would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

Specific single-crystal X-ray diffraction data for this compound, which would provide definitive information on its crystal packing and intermolecular interactions, has not been found in the conducted search. Such an analysis would typically reveal the crystal system, space group, and unit cell dimensions, as well as identify non-covalent interactions such as hydrogen bonds, π-π stacking, or van der Waals forces that govern the three-dimensional arrangement of molecules in the solid state. While studies on other benzofuran derivatives have been reported, this information cannot be directly extrapolated to the title compound. researchgate.netnih.gov

Conformational Analysis in the Crystalline State

Without crystallographic data, a detailed conformational analysis of this compound in the crystalline state is not possible. Such an analysis would involve the examination of torsion angles and bond angles within the molecule to understand its preferred three-dimensional shape in the solid form. The conformation is influenced by the electronic and steric effects of the benzofuran ring, the keto-ester chain, and the intermolecular forces within the crystal lattice.

Chiroptical Spectroscopy (if applicable for chiral derivatives or enantiomeric excess studies)

This compound is an achiral molecule as it does not possess a stereocenter and is not inherently chiral. Therefore, it will not exhibit optical activity, and chiroptical spectroscopic techniques are not applicable.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. As this compound is achiral, it will not produce a CD spectrum.

Optical Rotatory Dispersion (ORD) Studies

Similar to CD spectroscopy, Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of plane-polarized light as a function of wavelength. wikipedia.org Since this compound is achiral, it does not rotate plane-polarized light, and therefore, ORD studies are not relevant. wikipedia.org

Reactivity and Chemical Transformations of Ethyl 3 Benzofuran 2 Yl 3 Oxopropanoate

Reactions at the Carbonyl and Ester Functionalities

The ketone and ester groups of the β-keto ester moiety are primary sites for nucleophilic attack and reduction. These functionalities are pivotal in hydrolysis, transesterification, and the synthesis of various heterocyclic systems.

Hydrolysis: The ester functional group of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate can undergo hydrolysis under either acidic or basic conditions to yield the corresponding β-keto acid, 3-(benzofuran-2-yl)-3-oxopropanoic acid. This reaction involves the cleavage of the ester bond by water. The resulting β-keto acid is often unstable and susceptible to decarboxylation upon heating, which would produce 1-(benzofuran-2-yl)ethan-1-one. aklectures.comnih.govyoutube.com

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. The transesterification of β-keto esters is a well-established transformation with significant applications in organic synthesis. rsc.orgbenthamdirect.com A variety of catalysts can be employed to facilitate this reaction, including Lewis acids (e.g., yttria-zirconia), protic acids, organic bases, and enzymes. bohrium.comthieme-connect.com The reaction is typically driven to completion by using a large excess of the new alcohol. The choice of catalyst and conditions allows for the synthesis of a wide array of benzofuran-2-yl-3-oxopropanoate esters. rsc.orgresearchgate.net

Table 1: Overview of Hydrolysis and Transesterification Reactions

| Reaction | Reagent(s) | Catalyst | Product |

|---|---|---|---|

| Hydrolysis | Water (H₂O) | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 3-(Benzofuran-2-yl)-3-oxopropanoic acid |

The β-keto ester moiety contains two reducible groups: the ketone and the ester. The choice of reducing agent determines the outcome of the reaction.

Selective Ketone Reduction: Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can selectively reduce the ketone group to a secondary alcohol, yielding ethyl 3-(benzofuran-2-yl)-3-hydroxypropanoate. thieme-connect.comresearchgate.net This chemoselective reduction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at controlled temperatures (e.g., 0 °C to room temperature). thieme-connect.comcdnsciencepub.com The ester group is generally unreactive to NaBH₄ under these conditions. libretexts.org

Reduction of Both Ketone and Ester: Stronger reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the ester functionalities. chemistrysteps.commasterorganicchemistry.comadichemistry.com This reaction, typically conducted in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF), results in the formation of 1-(benzofuran-2-yl)propane-1,3-diol. libretexts.orgbyjus.com The process involves the initial reduction of the ketone and the subsequent reduction of the ester to a primary alcohol.

Table 2: Reduction Products of this compound

| Reducing Agent | Solvent | Functional Group(s) Reduced | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Ketone | Ethyl 3-(benzofuran-2-yl)-3-hydroxypropanoate |

The 1,3-dicarbonyl arrangement in this compound makes it an excellent precursor for the synthesis of five- and six-membered heterocyclic rings through condensation reactions with binucleophiles. nih.gov

Pyrazole (B372694) Synthesis (Knorr Pyrazole Synthesis): The reaction with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives is a classic method for synthesizing pyrazole rings. youtube.com In this reaction, this compound condenses with hydrazine to form a 5-(benzofuran-2-yl)-1H-pyrazol-3(2H)-one. nih.govdeepdyve.com The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of ethanol. youtube.com

Pyrimidine (B1678525) Synthesis: Six-membered pyrimidine rings can be synthesized by reacting the β-keto ester with compounds containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine (B92328). mdpi.combu.edu.eg For example, condensation with urea in the presence of a base or acid catalyst yields a 4-(benzofuran-2-yl)pyrimidine-2,6(1H,3H)-dione. Similarly, reaction with thiourea would produce the corresponding 2-thioxo derivative. youtube.comorganic-chemistry.orgorganic-chemistry.org

Table 3: Heterocycle Synthesis via Condensation Reactions

| Binucleophile | Resulting Heterocycle | Product Name Example |

|---|---|---|

| Hydrazine (H₂NNH₂) | Pyrazole | 5-(Benzofuran-2-yl)-1H-pyrazol-3(2H)-one |

| Urea | Pyrimidine | 4-(Benzofuran-2-yl)pyrimidine-2,6(1H,3H)-dione |

| Thiourea | Pyrimidine | 4-(Benzofuran-2-yl)-2-thioxopyrimidine-6(1H)-one |

Reactions Involving the Acidic α-Methylene Protons of this compound

The methylene (B1212753) protons situated between the two carbonyl groups (the α-position) are significantly acidic due to the resonance stabilization of the resulting carbanion (enolate). This acidity allows for a range of substitution reactions at the α-carbon.

Alkylation: The α-protons can be abstracted by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate can then participate in nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 manner. aklectures.com This reaction introduces an alkyl group at the α-carbon, yielding ethyl 2-alkyl-3-(benzofuran-2-yl)-3-oxopropanoate. If a second acidic proton remains, a subsequent alkylation step can be performed to introduce a second alkyl group.

Acylation: In a similar fashion, the enolate can react with acylating agents like acyl chlorides or anhydrides. This results in the introduction of an acyl group at the α-carbon, leading to the formation of a β,δ-triketo ester.

The α-methylene position can be readily halogenated under both acidic and basic conditions. wikipedia.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the β-keto ester equilibrates with its enol tautomer. This electron-rich enol then acts as a nucleophile, attacking an electrophilic halogen (Cl₂, Br₂, I₂). This method typically results in monohalogenation, as the introduction of an electron-withdrawing halogen deactivates the molecule towards further enolization. wikipedia.orgjove.com

Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which is a more potent nucleophile than the enol. This enolate rapidly attacks the halogen. Unlike the acid-catalyzed reaction, base-promoted halogenation is often difficult to stop at the mono-substituted stage. The electron-withdrawing effect of the first halogen increases the acidity of the remaining α-proton, making its removal by the base faster and leading to di-halogenation. wikipedia.org Electrophilic halogenating agents such as N-chlorosuccinimide (NCS) are often used for these transformations. nih.govacs.org

Table 4: Reactions at the α-Methylene Position

| Reaction Type | Reagent(s) | Key Intermediate | Product Type |

|---|---|---|---|

| Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | Enolate | α-Alkyl-β-keto ester |

| Acylation | 1. Base (e.g., NaOEt) 2. Acyl Halide (RCOCl) | Enolate | α-Acyl-β-keto ester |

| Halogenation (Acidic) | Halogen (X₂) / Acid Catalyst | Enol | α-Halo-β-keto ester |

Michael Additions and Related Conjugate Additions

The active methylene group in this compound, flanked by two electron-withdrawing groups (the benzofuranoyl and the ethoxycarbonyl groups), exhibits significant acidity. This allows for the facile generation of a stabilized enolate anion under basic conditions. This enolate is a soft nucleophile and readily participates in Michael additions, a type of conjugate addition, with a wide range of α,β-unsaturated compounds.

The general mechanism for the Michael addition involves the nucleophilic attack of the enolate of this compound on the β-carbon of an electron-deficient alkene. This reaction is typically catalyzed by a base, such as an alkoxide, which facilitates the formation of the enolate. The resulting adduct, after protonation, is a 1,5-dicarbonyl compound or a related derivative, which can often be used in subsequent cyclization reactions to form more complex molecular architectures.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from the well-established principles of Michael reactions involving β-keto esters. libretexts.org A variety of Michael acceptors can be employed, including α,β-unsaturated ketones, aldehydes, esters, nitriles, and nitro compounds.

Table 1: Potential Michael Acceptors for Reaction with this compound

| Michael Acceptor Class | Example | Potential Product Structure |

| α,β-Unsaturated Ketone | Methyl vinyl ketone | Ethyl 2-(benzofuran-2-carbonyl)-5-oxohexanoate |

| α,β-Unsaturated Aldehyde | Acrolein | Ethyl 2-(benzofuran-2-carbonyl)-5-oxopentanoate |

| α,β-Unsaturated Ester | Ethyl acrylate (B77674) | Diethyl 2-(benzofuran-2-carbonyl)pentanedioate |

| α,β-Unsaturated Nitrile | Acrylonitrile | Ethyl 2-(benzofuran-2-carbonyl)-4-cyanobutanoate |

The choice of base and reaction conditions can influence the efficiency and outcome of these conjugate additions. Strong, non-nucleophilic bases are often preferred to minimize competing reactions such as Claisen condensation.

Transformations Involving the Benzofuran (B130515) Heterocycle

The benzofuran ring system within this compound is an aromatic heterocycle that can undergo various transformations, including electrophilic aromatic substitution and other functionalization reactions.

The benzofuran ring is generally reactive towards electrophiles. The electron-donating nature of the oxygen atom activates the ring, particularly at the C3, C5, and C7 positions. However, the presence of the electron-withdrawing 3-oxo-propanoate substituent at the C2 position will deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions. The directing effects of the substituent and the inherent reactivity of the benzofuran nucleus will determine the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the benzofuran ring, typically using a halogenating agent in the presence of a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an acyl halide/anhydride or alkyl halide with a Lewis acid catalyst.

The precise location of substitution on the benzene (B151609) portion of the benzofuran ring will be influenced by the deactivating effect of the C2-substituent.

Beyond electrophilic substitution on the benzene ring, the furan (B31954) moiety of the benzofuran can also be functionalized. The C3 position of the benzofuran ring is often susceptible to electrophilic attack. However, in this molecule, the C2 position is already substituted. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for the functionalization of benzofuran rings, although they would typically require prior halogenation of the ring. unicatt.it

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. This compound, with its multiple reactive sites, is a prime candidate for participation in such reactions.

For instance, the active methylene group can act as a nucleophile in MCRs. One potential application is in Hantzsch-type reactions or similar condensations. A plausible MCR could involve the reaction of this compound with an aldehyde and a nitrogen source, such as ammonia (B1221849) or an amine, to generate highly substituted dihydropyridines or other heterocyclic systems. The specific outcome would depend on the reaction conditions and the other components involved. While specific literature on MCRs involving this exact compound is limited, the general reactivity of β-keto esters in MCRs is well-documented. researchgate.netresearchgate.net

Mechanistic Insights into the Reactivity Profile of this compound

The reactivity of this compound is a consequence of the electronic properties of its constituent parts. The molecule exists in a keto-enol tautomerism, with the enol form being stabilized by intramolecular hydrogen bonding.

The key mechanistic features governing its reactivity include:

Enolate Formation: The acidity of the α-protons of the active methylene group is enhanced by the resonance stabilization of the resulting enolate. The negative charge is delocalized over the two carbonyl groups and the adjacent carbon atom, making it a stable and effective nucleophile.

Electrophilicity of the Carbonyl Groups: The carbonyl carbons of both the keto and ester functionalities are electrophilic and can be attacked by nucleophiles. The benzofuranoyl ketone is generally more reactive towards nucleophiles than the ethyl ester.

Aromaticity of the Benzofuran Ring: The benzofuran ring behaves as a typical electron-rich aromatic system, albeit with its reactivity modulated by the C2-substituent. Reactions that proceed through intermediates that disrupt the aromaticity of the benzofuran ring will be less favorable unless the aromaticity can be readily restored.

Computational Chemistry and Theoretical Studies of Ethyl 3 Benzofuran 2 Yl 3 Oxopropanoate

Electronic Structure Properties

Natural Bond Orbital (NBO) Analysis

General computational studies are often performed on novel compounds or those with significant biological activity to understand their structure-activity relationships. While research exists on other benzofuran (B130515) derivatives, the specific computational data required to populate the requested article for Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is not found in the public domain.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be correlated with experimental findings to confirm structures and understand electronic properties. The primary methods for these predictions include Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry to elucidate molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a frequently employed approach for calculating ¹H and ¹³C NMR isotropic chemical shifts. epstem.netscirp.org These calculations are typically performed on a molecular geometry that has been optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). scirp.org

For this compound, theoretical chemical shifts would be calculated for each unique proton and carbon atom. The results are often correlated with experimental data by plotting calculated versus experimental values, which can help in the precise assignment of spectral peaks. epstem.net While specific studies on this molecule are not available, research on related benzofuran derivatives demonstrates a strong agreement between calculated and experimental NMR data. researchgate.netmdpi.comresearchgate.net

Table 1: Representative Theoretical Approach for NMR Chemical Shift Prediction

| Parameter | Method |

|---|---|

| Calculation Method | Gauge-Independent Atomic Orbital (GIAO) |

| Theoretical Level | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Software | Gaussian, etc. scirp.org |

| Output | ¹H and ¹³C Isotropic Shielding Values |

| Analysis | Correlation with experimental spectra |

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is fundamental for identifying functional groups within a molecule. DFT calculations are highly effective in predicting vibrational frequencies. researchgate.net The process involves optimizing the molecular geometry and then calculating the harmonic frequencies at the same level of theory. scirp.org

For this compound, these calculations would predict the frequencies of characteristic vibrational modes, such as C=O stretching from the ketone and ester groups, C-O stretching of the furan (B31954) ring and ester, and C-H stretching of the aromatic and ethyl groups. scirp.org The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental spectra. scirp.org The potential energy distribution (PED) analysis is also used to assign the calculated frequencies to specific vibrational modes of the molecule.

Table 2: Typical Computational Workflow for Vibrational Frequency Analysis

| Step | Description |

|---|---|

| Geometry Optimization | Find the lowest energy structure using DFT (e.g., B3LYP). |

| Frequency Calculation | Compute harmonic vibrational frequencies at the optimized geometry. |

| Scaling | Apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies. scirp.org |

| Spectral Analysis | Compare predicted IR and Raman spectra with experimental data. |

| Mode Assignment | Use Potential Energy Distribution (PED) analysis to assign vibrational modes. |

UV-Vis Absorption Spectra Simulation

The electronic absorption properties of a molecule can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy, and these spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the electronic transitions. researchgate.net

For this compound, TD-DFT calculations would reveal electronic transitions, likely π → π* transitions associated with the benzofuran ring system and n → π* transitions involving the carbonyl groups. researchgate.net The simulated spectrum can be compared with experimental data to understand the electronic structure of the molecule. mdpi.com Studies on similar benzofuran-containing compounds have shown good agreement between TD-DFT predictions and experimental UV-Vis spectra. rsc.org

Table 3: Common Parameters in TD-DFT Simulation of UV-Vis Spectra

| Parameter | Description |

|---|---|

| Method | Time-Dependent Density Functional Theory (TD-DFT) |

| Basis Set | Pople-style (e.g., 6-31+G(d)) or others |

| Functionals | Hybrid functionals (e.g., B3LYP, PBE0, CAM-B3LYP) |

| Output | Excitation energies (eV), Wavelengths (nm), Oscillator strengths |

| Solvent Effects | Often included using models like the Polarizable Continuum Model (PCM) |

Reaction Pathway and Transition State Analysis for Key Transformations

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions by mapping out potential energy surfaces. This involves identifying reactants, products, intermediates, and the transition states that connect them.

Energy Profiles of Reaction Mechanisms

The synthesis of benzofuran derivatives often involves multiple steps, and computational studies can elucidate the most favorable reaction pathways by calculating the energy profiles. researchgate.net For key transformations involving this compound, such as its synthesis or subsequent reactions, DFT calculations would be used to determine the Gibbs free energies of all stationary points along a proposed reaction coordinate. nih.gov

This analysis allows for the determination of activation energies, which are crucial for understanding reaction kinetics and predicting product distributions. nih.gov For instance, in reactions involving furan rings, computational studies can distinguish between different possible mechanisms, such as Diels-Alder type reactions or Michael additions. nih.govmdpi.com

Investigation of Catalytic Cycles

Many synthetic routes to complex molecules like benzofurans employ transition-metal catalysis. mdpi.com Computational studies are essential for investigating the mechanisms of these catalytic cycles. For example, palladium-catalyzed reactions are common in benzofuran chemistry. mdpi.comunicatt.it

A theoretical investigation of a catalytic cycle involving this compound would involve modeling each step, such as oxidative addition, migratory insertion, and reductive elimination. DFT calculations would provide the geometries and energies of all intermediates and transition states within the cycle. mdpi.com This can reveal the rate-determining step, the role of different ligands, and the factors controlling selectivity, offering insights that are difficult to obtain through experimental means alone. mdpi.com

Non-Covalent Interactions and Intermolecular Forces Analysis

The supramolecular architecture and solid-state properties of this compound are significantly influenced by a variety of non-covalent interactions and intermolecular forces. Computational and theoretical studies, supplemented by analyses of analogous molecular systems, provide a detailed understanding of the forces that govern its molecular recognition and crystal packing. The primary interactions include hydrogen bonding, π-π stacking, and van der Waals forces, which collectively stabilize the compound's structure.

Hydrogen Bonds: While this compound lacks classical hydrogen bond donors (like O-H or N-H), it actively participates in a network of weaker C–H⋯O hydrogen bonds. nih.gov The oxygen atoms of the carbonyl groups in both the keto and ester functions, as well as the oxygen atom of the benzofuran ring, serve as potential hydrogen bond acceptors. The various C–H bonds on the benzofuran ring and the ethyl group can act as donors. These interactions, although individually weak, are numerous and collectively contribute to the stability of the crystal lattice. Studies on related benzofuran derivatives have demonstrated the importance of C–H⋯O hydrogen bonds in forming supramolecular assemblies, such as chains and sheets. nih.gov

π-π Stacking Interactions: The planar and aromatic benzofuran ring system is a key contributor to intermolecular stability through π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. Theoretical studies on model systems, such as the benzofuran-formaldehyde complex, have shown that π-π stacking can be a dominant stabilizing force, with interaction energies estimated to be around -16.1 kJ mol⁻¹. nih.govnih.gov In the solid state of this compound, these interactions are expected to play a crucial role in the packing of the molecules, likely leading to offset or parallel-displaced stacking arrangements to maximize attractive forces and minimize repulsion. Analysis of similar benzofuran structures indicates that π-π interactions, in conjunction with hydrogen bonds, are instrumental in forming extended molecular networks. nih.gov

London dispersion forces, arising from temporary fluctuations in electron density, are also present throughout the molecule. The large surface area of the benzofuran ring and the alkyl chain of the ester group contribute significantly to the total dispersion forces. These non-directional forces are a fundamental component of the intermolecular attractions, contributing to the stability of the condensed phases of the compound.

The interplay of these various non-covalent interactions dictates the specific crystalline form that this compound adopts. The directional nature of hydrogen bonds and π-π stacking, combined with the isotropic van der Waals forces, creates a complex potential energy surface with specific low-energy packing arrangements.

| Interaction Type | Participating Moieties | Typical Energy Range (kJ mol⁻¹) | Geometric Characteristics |

| C–H⋯O Hydrogen Bonds | C-H (benzofuran, ethyl) as donor; C=O (keto, ester), O (furan) as acceptor | 2 - 25 | Directional; typical H⋯O distances of 2.0-3.0 Å |

| π-π Stacking | Benzofuran ring systems | 10 - 50 | Parallel-displaced or T-shaped arrangements; inter-planar distances of 3.3-3.8 Å |

| Dipole-Dipole Interactions | Keto and ester carbonyl groups | 5 - 20 | Dependent on the alignment of molecular dipoles |

| London Dispersion Forces | Entire molecule, particularly the aromatic ring and alkyl chain | Proportional to molecular surface area | Non-directional; significant for large molecules |

Synthetic Utility of Ethyl 3 Benzofuran 2 Yl 3 Oxopropanoate As a Building Block

Precursor for the Synthesis of Novel Heterocyclic Compounds

The unique structural attributes of ethyl 3-(benzofuran-2-yl)-3-oxopropanoate make it an ideal starting material for the synthesis of a variety of heterocyclic systems. The presence of a 1,3-dicarbonyl moiety provides reactive sites for cyclization reactions with various dinucleophiles, leading to the formation of five- and six-membered heterocyclic rings.

Derivatives with Pyrazole (B372694) and Isoxazole (B147169) Scaffolds

The 1,3-dicarbonyl system within this compound is highly susceptible to condensation reactions with hydrazine (B178648) and its derivatives, providing a direct route to pyrazole-containing benzofurans. While specific studies commencing directly with this compound are not extensively detailed in the reviewed literature, the analogous reactions with other benzofuran-containing 1,3-dicarbonyl compounds are well-established. For instance, the reaction of 7-methoxy-benzofuran-2-carboxylic acid hydrazide with ethyl acetoacetate (B1235776) results in the formation of pyrazole derivatives. This well-documented reactivity strongly supports the expected successful synthesis of 3-(benzofuran-2-yl)-5-substituted pyrazoles from this compound. The general reaction mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Similarly, the synthesis of isoxazole derivatives can be readily achieved through the reaction of this compound with hydroxylamine (B1172632). This reaction typically proceeds via the formation of an oxime intermediate, which then undergoes cyclization and dehydration to afford the 3-(benzofuran-2-yl)-5-substituted isoxazole. The synthesis of 3-(1-benzofuran-2-yl)-5-(aryl-substituted) isoxazoles has been successfully demonstrated starting from benzofuran (B130515) chalcones and hydroxylamine hydrochloride, highlighting the feasibility of this transformation. mdpi.com

A representative synthetic scheme for the formation of pyrazole and isoxazole derivatives is presented below:

| Reagent | Resulting Heterocycle |

| Hydrazine Hydrate | Pyrazole |

| Hydroxylamine | Isoxazole |

Synthesis of Pyrimidine (B1678525) and Pyridone Analogs

The construction of pyrimidine rings from β-ketoesters is a fundamental transformation in heterocyclic chemistry. This compound can serve as the three-carbon component in condensation reactions with amidines, ureas, or thioureas to furnish substituted pyrimidines. For example, the reaction with urea (B33335) or thiourea (B124793) in the presence of a base would be expected to yield 4-(benzofuran-2-yl)-6-hydroxy-pyrimidin-2(1H)-one or its corresponding thio-analogue, respectively. The synthesis of pyrimidine derivatives from benzofuran chalcones by reaction with urea, thiourea, and guanidine (B92328) hydrochloride has been reported, providing strong precedent for the utility of benzofuran-containing carbonyl compounds in pyrimidine synthesis. nih.govresearchgate.net

The synthesis of pyridone derivatives is also a feasible endeavor starting from this compound. One common approach involves a multi-component reaction, such as the Hantzsch pyridine (B92270) synthesis, or by reaction with cyanoacetamide or malonamide. These reactions would lead to the formation of highly functionalized pyridone rings appended to the benzofuran core.

| Reagent(s) | Resulting Heterocycle |

| Urea/Thiourea/Guanidine | Pyrimidine |

| Cyanoacetamide/Malonamide | Pyridone |

Formation of Fused Polycyclic Systems

The reactivity of this compound extends beyond the synthesis of simple five- and six-membered heterocycles to the construction of more complex fused polycyclic systems. The benzofuran nucleus itself can participate in annulation reactions, or the initially formed heterocyclic rings can be further functionalized and cyclized. For instance, a pyrimidine or pyridone ring formed from the starting material could be elaborated with additional rings through subsequent reactions on its remaining functional groups. While direct examples starting from this compound are not prominent in the surveyed literature, the general strategies for synthesizing fused heterocycles from β-ketoesters are widely applicable.

Application in Complex Molecule Synthesis

The utility of this compound is not limited to the synthesis of isolated heterocyclic rings; it also serves as a crucial intermediate in the assembly of more complex and structurally diverse molecules.

Role as a Synthetic Intermediate for Structurally Diverse Molecules

This compound provides a versatile platform for the introduction of the benzofuran moiety into larger molecular scaffolds. The ester and ketone functionalities can be independently or concertedly manipulated to build intricate carbon skeletons. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules using standard peptide coupling techniques. The ketone can undergo a variety of reactions, including reductions, Grignard additions, and Wittig reactions, to further elaborate the molecular structure. This versatility makes it a valuable intermediate for the total synthesis of natural products and the development of novel pharmaceutical agents where the benzofuran unit is a key pharmacophore.

Development of Libraries of Benzofuran-Containing Compounds

The straightforward reactivity of this compound makes it an excellent building block for the generation of compound libraries for high-throughput screening. By employing combinatorial chemistry approaches, a wide range of reactants can be systematically reacted with this precursor to rapidly generate a large and diverse collection of benzofuran-containing molecules. For instance, a library of pyrazole derivatives can be synthesized by reacting the β-ketoester with a diverse set of substituted hydrazines. Similarly, libraries of pyrimidines can be assembled using a variety of amidines, ureas, and thioureas. The creation of such libraries is instrumental in the discovery of new drug candidates and chemical probes for biological research. The development of libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds has been recognized as a significant strategy in medicinal chemistry. acs.orgresearchgate.net

Contribution to Material Science Applications (e.g., polymer monomers, dye precursors)

The unique electronic and structural characteristics of the benzofuran ring system, combined with the reactive nature of the β-keto ester moiety, position this compound as a promising candidate for the development of novel materials.

The benzofuran ring is a rigid, aromatic heterocyclic system that can be incorporated into polymer backbones to impart specific thermal and optical properties. The parent compound, benzofuran, is known to undergo cationic polymerization to yield polybenzofuran, a rigid polymer with a high glass-transition temperature (Tg) and optical transparency. nih.govnih.govacs.org This establishes the principle that the benzofuran nucleus is a viable component for creating robust polymeric materials.

While polymerization of this compound itself has not been detailed in available literature, its structure suggests potential pathways for integration into polymers. The reactive methylene (B1212753) group situated between the two carbonyls could potentially be functionalized or used in condensation polymerization reactions. More plausibly, the benzofuran ring itself could be the site of polymerization, or the entire molecule could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) function, allowing it to act as a monomer in free-radical or other polymerization mechanisms. The resulting polymer would feature the benzofuran-2-yl-3-oxopropanoate unit as a pendant group, which could influence the polymer's solubility, thermal stability, and refractive index.

Table 1: Representative Thermal Properties of Polybenzofuran

This interactive table presents typical thermal properties reported for polymers derived from the benzofuran monomer, illustrating the potential characteristics that benzofuran-containing polymers can exhibit. nih.govacs.org

| Property | Value | Polymerization Conditions |

| Glass Transition Temperature (Tg) | 184–189 °C | Cationic Polymerization |

| Melting Temperature (Tm) | Not Observed | Amorphous Structure |

| Thermal Stability | High | Rigid polymer backbone |

Note: This data is for polybenzofuran, derived from the polymerization of benzofuran, and serves as a reference for the potential properties of polymers incorporating the benzofuran moiety.

The benzofuran ring is a key component in many fluorescent molecules and dyes. When integrated into a larger π-conjugated system, it can significantly influence the photophysical properties of the molecule, such as its absorption and emission wavelengths. The β-keto ester functionality in this compound is a classic handle for synthesizing heterocyclic systems, including coumarins, which are renowned for their fluorescence. researchgate.netrsc.org

A potential and synthetically valuable transformation of this compound is its use in condensation reactions to form π-expanded coumarin (B35378) derivatives, specifically benzo[f]coumarins or related structures. For example, a Knoevenagel or Pechmann-type condensation with an activated phenol (B47542) or salicylaldehyde (B1680747) derivative could yield a complex heterocyclic dye. researchgate.netacs.org The reaction would leverage the reactivity of the active methylene group of the β-keto ester. The resulting benzofuran-substituted coumarin would be expected to be a fluorescent chromophore, with its specific optical properties being tunable based on the substituents on the coumarin and benzofuran rings. The benzofuran moiety would act as an integral part of the chromophoric system, extending the π-conjugation and potentially enhancing the quantum yield and shifting the emission wavelength. researchgate.net

Table 2: Representative Photophysical Properties of Benzocoumarin Derivatives

This interactive table shows the typical absorption and emission characteristics of various benzocoumarin dyes, which represent a class of fluorophores that could potentially be synthesized from precursors like this compound. nih.gov

| Derivative Class | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Solvent |

| Benzo[g]coumarin | 427 | ~600 | Various |

| Benzo[f]coumarin | 360 | Not Reported | DMSO |

| Benzo[h]coumarin | ~370 | ~450 | Water |

Note: The data presented are for representative benzocoumarin systems and are intended to illustrate the potential photophysical properties of dyes derived from benzofuran-containing precursors. Specific values are highly dependent on the exact molecular structure and solvent.

Chemoenzymatic or Biocatalytic Transformations Utilizing this compound for Non-Biological Products

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, particularly for the production of high-value, chiral compounds. researchgate.netnih.govdntb.gov.ua The β-keto ester group in this compound is an ideal substrate for asymmetric reduction by ketoreductase (KRED) enzymes to produce optically active β-hydroxy esters. nih.govresearchgate.net These chiral alcohols are valuable building blocks in the pharmaceutical and fine chemical industries. mdpi.com

The chemoenzymatic transformation of this compound would involve the stereoselective reduction of its ketone functional group. This reaction is well-documented for a wide range of aromatic and heterocyclic β-keto esters using whole-cell biocatalysts (like baker's yeast) or isolated dehydrogenase/reductase enzymes. nih.govresearchgate.net These biocatalysts, often utilizing a cofactor such as NADH or NADPH, can deliver a hydride to one specific face of the prochiral ketone, leading to the formation of either the (S)- or (R)-β-hydroxy ester with high enantiomeric excess (ee). youtube.com The resulting product, ethyl (S)- or (R)-3-(benzofuran-2-yl)-3-hydroxypropanoate, would be a versatile chiral synthon for further chemical elaboration.

Table 3: Representative Data for Asymmetric Bioreduction of Aromatic β-Keto Esters

This interactive table illustrates typical outcomes for the biocatalytic reduction of β-keto esters that are structurally analogous to this compound, showcasing the high efficiency and selectivity of such transformations. nih.govnih.gov

| Substrate | Biocatalyst (Enzyme/Organism) | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

| Methyl benzoylacetate | Aromatoleum aromaticum PEDH | (S)-alcohol | >99 | >99 |

| Ethyl benzoylacetate | Saccharomyces cerevisiae | (S)-alcohol | High | >95 |

| Methyl 3-oxo-3-(2-thienyl)propanoate | Aromatoleum aromaticum PEDH | (S)-alcohol | >99 | >99 |

| Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | Aromatoleum aromaticum PEDH | (S)-alcohol | >99 | >99 |

Note: This table provides data from studies on similar aromatic and heterocyclic β-keto esters to demonstrate the potential of biocatalysis for the asymmetric reduction of this compound.

Emerging Research Directions and Future Perspectives for Ethyl 3 Benzofuran 2 Yl 3 Oxopropanoate

Development of Novel and Efficient Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, being an achiral molecule, possesses functional groups that are ideal for the introduction of stereocenters. Future research is expected to focus on the development of asymmetric syntheses to produce enantiomerically pure derivatives.

Key strategies will likely involve:

Asymmetric Reduction: The ketone of the β-ketoester group can be stereoselectively reduced to a hydroxyl group using chiral catalysts. This would generate a chiral β-hydroxy ester, a common structural motif in biologically active molecules. Catalytic systems employing chiral ruthenium or rhodium complexes with ligands like BINAP are well-established for such transformations and could be adapted for this specific substrate.

Asymmetric Alkylation/Addition: The acidic α-carbon, situated between the two carbonyl groups, is a prime site for introducing substituents. The use of chiral phase-transfer catalysts or chiral metal complexes could facilitate the enantioselective alkylation of this position, leading to derivatives with a quaternary stereocenter. Furthermore, asymmetric addition reactions, such as the Michael addition or Henry reaction, using derivatives of the title compound, represent a viable path to complex chiral structures. rsc.org For instance, catalytic asymmetric Henry reactions have been successfully used to synthesize chiral benzofuryl β-nitro alcohols, which are precursors to valuable β-amino alcohols. rsc.org

The development of such routes is critical for accessing novel chiral ligands, pharmaceuticals, and other functional materials derived from the benzofuran (B130515) scaffold. acs.orgglobethesis.com

Table 1: Potential Asymmetric Methodologies for this compound

| Methodology | Target Transformation | Potential Catalytic System | Resulting Chiral Moiety |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of the C=O group | Ru-BINAP, Rh-DIPAMP | β-Hydroxy ester |

| Asymmetric Alkylation | Substitution at the α-carbon | Chiral Phase-Transfer Catalysts | α-Substituted β-ketoester |

| Asymmetric Aldol Reaction | Reaction at the α-carbon | Chiral Organocatalysts (e.g., Proline) | β-Hydroxy-δ-keto ester |

Exploration of Unconventional Reactivity Patterns

Recent advances in synthetic organic chemistry have introduced a host of unconventional methods that move beyond classical transformations. researchgate.net Applying these modern techniques to this compound could unlock novel reaction pathways and allow for the construction of highly complex molecular architectures.

Future explorations are anticipated in the following areas:

C-H Bond Activation: Direct functionalization of the C-H bonds on the benzofuran ring is a powerful, atom-economical strategy. numberanalytics.com Transition-metal catalysis, particularly with palladium, rhodium, or iridium, could enable the regioselective introduction of aryl, alkyl, or other functional groups at various positions of the benzofuran core without the need for pre-functionalized starting materials. numberanalytics.comnih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and efficient way to form new bonds under mild conditions. This methodology could be used to engage this compound in radical-based transformations, such as Giese additions or cross-coupling reactions, that are often difficult to achieve with traditional methods. nih.gov

Domino and Cascade Reactions: The dual functionality of the β-ketoester and the reactivity of the benzofuran ring make the title compound an excellent candidate for domino or cascade reactions. researchgate.net A single synthetic operation could trigger a sequence of bond-forming events, rapidly building molecular complexity. For instance, a reaction could be designed where an initial transformation on the ketoester moiety is followed by an intramolecular cyclization onto the benzofuran ring. organic-chemistry.org

These unconventional approaches will be instrumental in creating diverse libraries of benzofuran derivatives for screening in drug discovery and materials science. medium.com

Integration into Flow Chemistry Methodologies

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. mtak.hu The synthesis and derivatization of heterocyclic compounds like benzofurans are increasingly being adapted to flow systems. nih.gov

Future research will likely focus on integrating the synthesis of this compound and its subsequent modifications into flow chemistry protocols.

Improved Synthesis: The synthesis of the title compound itself, which typically involves the condensation of a benzofuran precursor with an ethyl acetate (B1210297) derivative, could be optimized for a flow reactor. This would allow for higher throughput, better yield, and improved process safety, especially if exothermic or hazardous reagents are involved.

Telescoped Reactions: Flow chemistry is ideally suited for "telescoped" or multi-step syntheses where the output of one reactor is fed directly into the next without intermediate purification. mtak.hu A flow setup could be designed to first synthesize this compound and then, in a subsequent step, perform a reduction, alkylation, or cyclization reaction, streamlining the production of complex derivatives.

Accessing Unstable Intermediates: The ability of flow reactors to rapidly generate and consume reactive intermediates allows for transformations that are difficult or dangerous in batch. This could open up new reactivity patterns for the title compound.

Adopting flow chemistry will be crucial for the efficient, safe, and scalable production of this compound and its derivatives for industrial and pharmaceutical applications.

Computational Design of Novel Derivatives with Tailored Properties

In silico methods are now indispensable tools in modern chemical research, allowing for the rational design of molecules with specific, predetermined properties. Computational chemistry can be used to predict the reactivity, stability, and potential biological or material properties of novel derivatives of this compound before their synthesis is attempted.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure of the molecule, predict its reactivity, and model reaction mechanisms. aip.orgresearchgate.net For example, DFT could identify the most likely sites for electrophilic or nucleophilic attack and predict the outcomes of unconventional reactions as described in section 7.2.

Molecular Docking: To explore potential pharmaceutical applications, derivatives of the title compound can be designed and then computationally "docked" into the active sites of biological targets like enzymes or receptors. nih.govresearchgate.net This approach, a cornerstone of fragment-based drug design, can predict binding affinities and guide the synthesis of compounds with enhanced biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and measuring a specific property (e.g., anticancer activity, fluorescence), QSAR models can be built to correlate molecular structure with activity. These models can then predict the activity of other, as-yet-unsynthesized derivatives, guiding further synthetic efforts.

The synergy between computational design and experimental synthesis will accelerate the discovery of new functional molecules based on the this compound scaffold. researchgate.net

Table 2: Application of Computational Methods to this compound Derivatives

| Computational Technique | Purpose | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Analyze electronic structure, reaction pathways | Reactivity maps (e.g., ESP), transition state energies |

| Molecular Docking | Predict binding to biological targets | Binding affinity scores, interaction poses |

| Molecular Dynamics (MD) | Simulate molecule and target dynamics | Stability of ligand-protein complex, conformational changes |

| ADMET Prediction | Assess drug-likeness | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles |

Cross-Disciplinary Applications in Advanced Chemical Research

The unique combination of a benzofuran core and a β-ketoester functional group makes this compound a promising platform for applications that span multiple chemical disciplines.

Catalysis: The β-ketoester moiety is an excellent bidentate chelating ligand for a wide variety of metal ions. By modifying the benzofuran ring with chiral auxiliaries, novel chiral ligands can be synthesized from the title compound. These ligands could be used to create asymmetric catalysts for reactions such as enantioselective hydrogenations, cyclopropanations, or Diels-Alder reactions. The benzofuran scaffold itself can also be part of larger catalytic structures. numberanalytics.com

Analytical Chemistry: The benzofuran nucleus is known to be fluorescent. Derivatives of this compound could be developed as fluorescent chemosensors. The binding of a specific analyte, such as a metal ion or a biologically relevant molecule, to the β-ketoester portion could induce a measurable change in the fluorescence of the benzofuran fluorophore, enabling sensitive and selective detection.

Material Science: Benzofuran-containing molecules are being investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The title compound could serve as a key building block for the synthesis of advanced organic materials. Its derivatives could be polymerized or incorporated into larger conjugated systems to create materials with tailored electronic and photophysical properties for applications in energy storage and optoelectronics. numberanalytics.comresearchgate.net

The exploration of these cross-disciplinary applications will establish this compound as a valuable scaffold in the development of next-generation catalysts, sensors, and functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate?

- Methodology : The compound can be synthesized via Claisen condensation between benzofuran-2-carbonyl derivatives and ethyl acetoacetate. For example, analogous methods involve reacting substituted acetophenones with ethyl acetoacetate under acidic or basic conditions to form β-keto esters . A typical procedure includes refluxing in ethanol with catalytic sulfuric acid, yielding ~40–52% after purification by column chromatography.

- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of the ester group. Monitor reaction progress via TLC.

Q. How is this compound characterized spectroscopically?

- Techniques :

- NMR : NMR shows a triplet for the ester methyl group (~1.3 ppm, J=7.1 Hz), a quartet for the ethyl CH (~4.2 ppm), and a singlet for the β-keto carbonyl proton (~3.5 ppm). Aromatic protons from the benzofuran moiety appear at 6.8–7.8 ppm .

- IR : Strong absorption at ~1730 cm (ester C=O) and ~1680 cm (β-keto C=O) .

- MS : Molecular ion peak [M] at m/z 246 (CHO) with fragmentation patterns consistent with ester cleavage .

Q. What are the common chemical transformations of this compound?

- Reactions :

- Hydrolysis : Under basic conditions (e.g., NaOH/THF), the ester hydrolyzes to the carboxylic acid, a precursor for further functionalization .